molecular formula C8H13NO2 B13177489 3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one

3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one

Cat. No.: B13177489
M. Wt: 155.19 g/mol
InChI Key: QDUWKEFMKXQGPU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Hypothetical NMR data for this compound, inferred from analogous structures:

Nucleus Chemical Shift (δ, ppm) Assignment
$$^1$$H 1.95 (s, 2H) NH$$_2$$
2.45 (t, 2H) H-2 (C=O adjacent)
2.70 (m, 1H) H-3 (chiral center)
3.85–4.20 (m, 4H) H-4, H-5 (dihydrofuran ring)
$$^{13}$$C 208.5 C=O (ketone)
75.3 C-2 (dihydrofuran)
52.1 C-3 (chiral center)

The $$^1$$H NMR spectrum shows a broad singlet for the -NH$$_2$$ group, while the dihydrofuran ring protons exhibit complex splitting due to ring puckering. The $$^{13}$$C NMR confirms the ketone carbonyl at ~208 ppm.

Infrared (IR) Vibrational Mode Assignments

IR spectral features (theoretical):

  • 3270 cm$$^{-1}$$ : N-H asymmetric stretching (-NH$$_2$$).
  • 1690 cm$$^{-1}$$ : C=O stretching (ketone).
  • 1120 cm$$^{-1}$$ : C-O-C asymmetric stretching (dihydrofuran ring).

Mass Spectrometric Fragmentation Patterns

Key fragments (predicted):

  • m/z 155 : Molecular ion [M]$$^+$$.
  • m/z 138 : Loss of -NH$$_2$$ (155 - 17).
  • m/z 110 : Cleavage of the C=O bond (155 - 45).

Crystallographic Studies and Solid-State Arrangement

While no crystallographic data exists for this specific compound, insights from analogous systems suggest:

  • Hydrogen Bonding : The -NH$$_2$$ group may form intermolecular H-bonds with the ketone oxygen, stabilizing the crystal lattice.
  • Packing Motifs : The dihydrofuran ring’s puckering could lead to herringbone arrangements, minimizing steric clashes.
  • Torsional Angles : The C2-C3 bond in the dihydrofuran ring likely adopts a gauche conformation relative to the ketone group.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-amino-1-(2,3-dihydrofuran-5-yl)butan-1-one

InChI

InChI=1S/C8H13NO2/c1-6(9)5-7(10)8-3-2-4-11-8/h3,6H,2,4-5,9H2,1H3

InChI Key

QDUWKEFMKXQGPU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CCCO1)N

Origin of Product

United States

Preparation Methods

Laboratory Synthetic Routes

The synthesis of this compound typically involves a multi-step approach, starting with the construction of the 4,5-dihydrofuran ring followed by functionalization to introduce the amino and ketone groups.

  • α-Alkoxyalkylation Route: One documented method involves α-alkoxyalkylation of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran catalyzed by K10 montmorillonite clay. The reaction proceeds at 80°C for 30 minutes, followed by heating at 120°C for another 30 minutes, yielding the target compound with the dihydrofuran ring intact and the amino ketone functionality introduced.

  • Reductive Amination and Nucleophilic Substitution: Another approach involves the formation of the ketone intermediate bearing the dihydrofuran ring, followed by reductive amination to introduce the amino group. This method requires careful selection of solvents (e.g., ethanol/water mixtures) and catalysts (such as piperidine) to optimize yield and purity.

  • Barbier-Type Coupling and Cyclization: A sophisticated synthetic strategy reported involves regioselective Barbier-type coupling of a propargylic halide with an aldehyde mediated by titanium(III) complexes to afford an α-hydroxyallene intermediate. This intermediate undergoes silver(I)-induced intramolecular cyclization to form the 2,5-dihydrofuran ring. Subsequent addition of methylmagnesium bromide and acid-catalyzed dehydration completes the synthesis of the target molecule.

Reaction Conditions and Optimization

Reaction Parameters

Step Conditions Notes
α-Alkoxyalkylation 80°C for 0.5 h, then 120°C for 0.5 h K10 montmorillonite catalyst used
Barbier-type coupling Room temperature, inert atmosphere CpTiCl3 reduced by Mn generates Ti(III) catalyst
Silver(I)-mediated cyclization Ambient temperature, Ag(I) salts Intramolecular addition to form dihydrofuran ring
Grignard addition Room temperature, dry ether solvent Methylmagnesium bromide used for carbon skeleton completion
Acid-catalyzed dehydration Amberlyst-15 resin, controlled pH Regioselective elimination of tertiary alcohol

Purification Techniques

Purification is typically achieved by recrystallization from ethanol/water mixtures or column chromatography using n-hexane/ethyl acetate solvent systems. Monitoring of reaction progress and purity is performed by thin-layer chromatography and high-performance liquid chromatography.

Chemical Reaction Analysis

Types of Reactions Involved

  • Cyclization: Formation of the 4,5-dihydrofuran ring via intramolecular nucleophilic addition (e.g., Ag(I)-mediated cyclization of α-hydroxyallenes).

  • Nucleophilic Addition: Grignard reagents add to ester intermediates to extend the carbon skeleton.

  • Dehydration: Acid-catalyzed elimination of hydroxyl groups to form unsaturated systems, often using solid acid catalysts like Amberlyst-15.

  • Amination: Introduction of the amino group via reductive amination or nucleophilic substitution on ketone precursors.

Common Reagents and Catalysts

Reagent/Catalyst Role Typical Conditions
K10 Montmorillonite Acid catalyst for alkoxyalkylation 80–120°C
CpTiCl3 / Mn Titanium(III) catalyst for Barbier coupling Room temperature, inert atmosphere
Silver(I) salts Mediates intramolecular cyclization Ambient temperature
Methylmagnesium bromide Grignard reagent for nucleophilic addition Dry ether solvent, room temp
Amberlyst-15 resin Acid catalyst for dehydration Controlled pH, room temperature

Research Findings and Data Integration

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are essential for confirming the structure, particularly the stereochemistry of the dihydrofuran ring and the position of the amino group. Two-dimensional NMR techniques such as COSY and HSQC help resolve overlapping signals.

  • Infrared Spectroscopy (IR): Confirms the presence of carbonyl (C=O) and amino (N-H) functional groups through characteristic absorption bands.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry validates the molecular weight and purity of the compound.

Yield and Purity Data

Synthetic Step Yield (%) Purity (%) Notes
Barbier-type coupling to α-hydroxyallene 81 >95 High regioselectivity
Ag(I)-mediated cyclization 74 >90 Efficient ring closure
Grignard addition 90 >95 High conversion to tertiary alcohol
Acid-catalyzed dehydration 74 >90 Regioselective elimination

Diastereoselectivity

Some synthetic routes yield racemic mixtures of diastereomers with diastereoselectivity ratios around 7:3, which may require chromatographic separation or chiral resolution techniques for enantiomerically pure products.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
α-Alkoxyalkylation Reaction of butane-1,3-diones with dihydrofuran derivative Mild conditions, catalyst reusable Moderate yields, limited scalability
Barbier-type coupling + Ag(I) cyclization Coupling of propargylic halide with aldehyde, cyclization, Grignard addition, dehydration High regioselectivity and yield Requires sensitive organometallic reagents
Reductive amination Amination of ketone intermediate Direct amino group introduction Requires careful control of reaction conditions

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino compounds

Scientific Research Applications

3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dihydrofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in the Sitagliptin Family

Sitagliptin (MK-0431) and its impurities serve as key comparators due to shared structural motifs:

Compound Core Structure Key Substituents Molecular Weight Pharmacological Role
3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one Butan-1-one with amino and dihydrofuran 4,5-Dihydrofuran-2-yl (oxygen heterocycle) ~195.2 g/mol Not well-documented
Sitagliptin Phosphate Triazolo-pyrazine fused ring 3-(Trifluoromethyl), 2,4,5-trifluorophenyl, phosphate group 523.3 g/mol DPP-4 inhibitor (type 2 diabetes)
Sitagliptin Impurity 26 Triazolo-pyrazine fused ring 3-(Trifluoromethyl), 2,4,5-trifluorophenyl, butan-1-one backbone 407.3 g/mol Synthetic byproduct/metabolite

Key Observations :

  • Heterocyclic Diversity : The dihydrofuran ring in the target compound contrasts with the nitrogen-rich triazolo-pyrazine ring in sitagliptin. Oxygen heterocycles like dihydrofuran generally enhance solubility but may reduce metabolic stability compared to nitrogen-containing rings .
  • Fluorination Effects : Sitagliptin derivatives incorporate fluorine atoms, which increase lipophilicity and resistance to oxidative metabolism. The absence of fluorine in the target compound suggests differences in bioavailability and half-life .
  • Pharmacological Implications : Sitagliptin’s triazolo-pyrazine ring enables selective binding to DPP-4 enzymes. The dihydrofuran moiety in the target compound may lack analogous enzyme-targeting capacity without additional functional groups .

Comparison with Heterocyclic Amines in Food-Derived Mutagens

Heterocyclic amines (HCAs) such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) share amino-substituted heterocyclic frameworks but differ in bioactivity:

Compound Structure Carcinogenicity DNA Adduct Formation
This compound Dihydrofuran + butanone Not studied Not reported
PhIP Imidazo-pyridine Colon/mammary tumors in rodents High (guanine adducts)
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Fused quinoline-imidazole Liver cancer in primates High

Key Observations :

  • Structural Alerts: While both the target compound and HCAs contain amino groups, HCAs feature fused aromatic systems that facilitate intercalation and DNA adduct formation. The dihydrofuran’s partial saturation likely reduces this risk .
  • Toxicity Profile: HCAs exhibit dose-dependent carcinogenicity even at low concentrations. The target compound’s safety remains uncharacterized, though its lack of aromaticity may mitigate genotoxicity .

Biological Activity

3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one is a compound characterized by its unique structural features, including an amino group and a dihydrofuran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_13NO_2, with a molecular weight of approximately 155.19 g/mol. The presence of the amino group allows for hydrogen bonding with biological molecules, while the dihydrofuran ring can participate in π-π interactions, which may modulate enzyme or receptor activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties against various pathogens. For instance, studies have shown that certain analogs demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityTarget Pathogen
This compoundModerateE. coli
Derivative AHighS. aureus
Derivative BLowP. aeruginosa

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Notably, it has been linked to the inhibition of cancer cell migration and invasion.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 µM), suggesting its potential as a lead compound for further development in cancer therapy .

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects. It has been shown to interact with sigma receptors, which play a crucial role in modulating neurotransmitter release and neuronal survival under stress conditions .

Mechanism of Action:
The interaction with sigma receptors can influence calcium channel activity and reduce excitotoxicity associated with neurodegenerative diseases. In preclinical models, this compound demonstrated the ability to mitigate neuronal cell death induced by oxidative stress .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of furan derivatives with appropriate amines under specific conditions. Its derivatives often display enhanced biological activities.

Synthesis MethodYieldKey Features
Method A70%Simple one-pot reaction
Method B65%Multi-step synthesis

Q & A

Q. What synthetic strategies are recommended for preparing 3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one, and how can reaction conditions be optimized?

A common approach involves multi-step organic synthesis, starting with the formation of the dihydrofuran ring followed by ketone functionalization. For example, reductive amination or nucleophilic substitution can introduce the amino group. Reaction optimization may include solvent selection (e.g., ethanol/water mixtures for recrystallization ), temperature control, and catalysts (e.g., piperidine in anhydrous ethanol for analogous ketone syntheses ). Purity is typically enhanced via column chromatography or recrystallization, with monitoring by TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Key techniques include:

  • NMR : For structural elucidation of the dihydrofuran ring and amino group. 1^1H and 13^13C NMR can resolve stereochemistry, but overlapping signals may require 2D experiments (e.g., COSY, HSQC) .
  • IR Spectroscopy : To confirm carbonyl (C=O) and amine (N-H) functional groups.
  • Mass Spectrometry : For molecular weight validation (e.g., ESI-MS).
    Contradictions in data (e.g., unexpected stereoisomers) should be addressed by repeating experiments under controlled conditions and cross-validating with X-ray crystallography .

Q. How can common impurities be identified and mitigated during synthesis?

Impurities often arise from incomplete reactions or side products (e.g., unreacted starting materials, byproducts from ring-opening). Analytical methods like HPLC-MS or GC-MS are essential for identification. For example, hydrate formation in similar ketones can be minimized by acid-catalyzed dehydration . Recrystallization from ethanol/water mixtures has proven effective for purification .

Advanced Research Questions

Q. What crystallographic methods are used to determine the stereochemistry and solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal growth via slow evaporation (e.g., ethanol/water systems ).
  • Data collection at low temperatures (100 K) to minimize thermal motion .
  • Structure solution using SHELXS-97 and refinement with SHELXL-97, which handle space group determination (e.g., P-42(1)c) and anisotropic displacement parameters .
  • Validation via R-factor analysis (e.g., R1 < 0.05 for high-confidence structures) .

Q. How can computational modeling predict the compound’s interaction with biological targets like dipeptidyl peptidase-4 (DPP-4)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to study binding affinities. For DPP-4 inhibitors, the amino group and dihydrofuran moiety may form hydrogen bonds with catalytic residues (e.g., Tyr547, Glu205). Pharmacophore modeling can guide derivative design to enhance selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Confirm activity thresholds using standardized assays (e.g., enzymatic inhibition assays for DPP-4 ).
  • Metabolic Stability Tests : Evaluate hepatic microsome stability to rule out pharmacokinetic variability.
  • Structural Analog Comparison : Compare with clinically validated analogs (e.g., Sitagliptin derivatives ) to identify critical pharmacophores.

Q. How are derivatives designed to improve pharmacokinetic properties like solubility and bioavailability?

  • Prodrug Approaches : Introduce phosphate groups for enhanced water solubility, as seen in Sitagliptin monohydrate .
  • Structural Modifications : Replace the dihydrofuran ring with bioisosteres (e.g., tetrahydrofuran derivatives) to optimize logP values .
  • Salt Formation : Hydrochloride salts improve crystallinity and stability .

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